molecular formula C36H38O7S B561913 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside CAS No. 1293922-41-4

4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside

Cat. No. B561913
M. Wt: 614.753
InChI Key: XDMDBBNGQIOPHS-ZFRXJSGXSA-N
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Description

4-Methylphenyl 4,6-O-Benzylidene-2,3-di-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is an indispensable reagent in biomedicine . It plays a pivotal role in the development of groundbreaking pharmaceuticals, specifically designed to address distinctive maladies . By exploiting its potential as a catalyst in the amalgamation of unprecedented therapeutic modalities, it exhibits promising prospects in combating ailments .


Molecular Structure Analysis

The molecular formula of this compound is C36H38O7S . The IUPAC name is (4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It has a melting point of 127-129˚C . It is soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate, and Methanol .

Future Directions

Given its potential as a catalyst in the amalgamation of unprecedented therapeutic modalities, this compound exhibits promising prospects in combating ailments . Its efficacy in addressing drug-resistant strains paves the way for potential breakthroughs against HIV, influenza, and tuberculosis . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

(4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O7S/c1-24-9-19-30(20-10-24)44-36-34(40-22-26-13-17-29(38-3)18-14-26)33(39-21-25-11-15-28(37-2)16-12-25)32-31(42-36)23-41-35(43-32)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3/t31-,32+,33+,34-,35?,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMDBBNGQIOPHS-ZFRXJSGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858082
Record name 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

CAS RN

1293922-41-4
Record name 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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